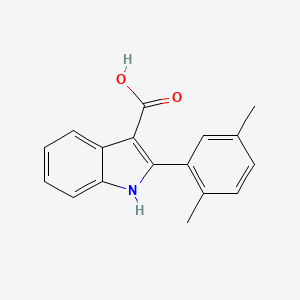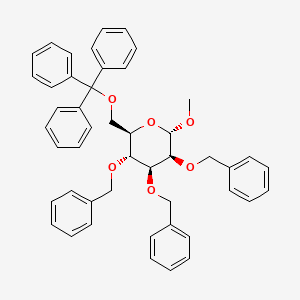
2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid
Overview
Description
“2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The indole group is attached to a carboxylic acid group at the 3-position and a 2,5-dimethylphenyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2,5-dimethylphenyl group. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidic properties. The 2,5-dimethylphenyl group is a phenyl group (a benzene ring) with methyl groups (-CH3) at the 2 and 5 positions .
Chemical Reactions Analysis
Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation. The carboxylic acid group can participate in reactions such as esterification and amide formation. The 2,5-dimethylphenyl group, being an electron-rich aromatic system, can undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature, given the presence of multiple aromatic rings .
Scientific Research Applications
Photoreleasable Protecting Group for Carboxylic Acids
A study by Klan et al. (2000) introduced the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This photodeprotection occurs through efficient intramolecular hydrogen abstraction without requiring a photosensitizer (Klan, Heger, & Zabadal, 2000).
Lanthanide Metal-Organic Frameworks for Luminescence Sensing
In 2015, Shi et al. synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks sensitive to benzaldehyde derivatives. These frameworks demonstrate potential as fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Oligomerization of Indole Derivatives
Mutulis et al. (2008) explored the oligomerization of indole derivatives, such as indole-5-carboxylic acid, with thiols. This study provided insights into the formation of complex compounds involving indole structures (Mutulis, Gogoll, Mutule, Yahorava, Yahorau, Liepinsh, & Wikberg, 2008).
Electropolymerization of Indole Carboxylic Acids
Mackintosh et al. (1994) investigated the electropolymerization of indole-5-carboxylic acid. The study determined the structure of deposited films on electrode surfaces, contributing to the understanding of polymerization processes of indole derivatives (Mackintosh, Redpath, Jones, Langridge-Smith, Reed, & Mount, 1994).
Indole-Based Dyes for Cancer Detection
Pham et al. (2005) developed a novel water-soluble near-infrared dye using indole carboxylic acid derivatives for cancer detection through optical imaging. This dye showed potential in molecular-based beacon development for cancer detection (Pham, Medarova, & Moore, 2005).
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-10-7-8-11(2)13(9-10)16-15(17(19)20)12-5-3-4-6-14(12)18-16/h3-9,18H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYSTQIUUIXWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(C3=CC=CC=C3N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















